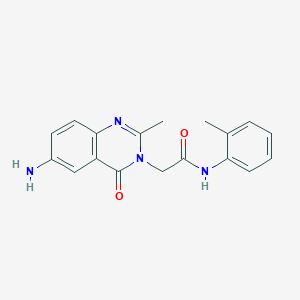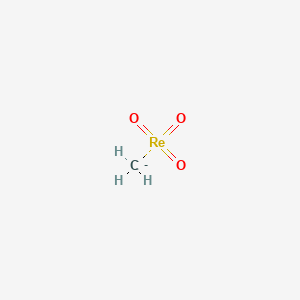![molecular formula C16H21N3O4S B1225464 1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B1225464.png)
1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Descripción general
Descripción
1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring substituted with dimethyl groups and a piperazine moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,4-dimethylbenzene with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzene ring allows for electrophilic substitution reactions, where substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine: Known for its use as a catalyst and intermediate in chemical synthesis.
N,N’-Dimethylpiperazine: Utilized in organic synthesis and as a solvent.
1-Methyl-4-(2-dimethylaminoethyl)piperazine: Employed in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
1,4-DIMETHYL 2-[(4-METHYLPIPERAZINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of a benzene ring and piperazine moiety, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C16H21N3O4S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
dimethyl 2-[(4-methylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H21N3O4S/c1-18-6-8-19(9-7-18)16(24)17-13-10-11(14(20)22-2)4-5-12(13)15(21)23-3/h4-5,10H,6-9H2,1-3H3,(H,17,24) |
Clave InChI |
MJOUQLXHYGATDU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Solubilidad |
52.7 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)
![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)
![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)
![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)

